2-Bromo-3,4-dichloro-6-fluorobenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,4-dichloro-6-fluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H2BrCl2FO2 and a molecular weight of 287.9 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzoic acid typically involves the halogenation of a benzoic acid derivative. One common method is the bromination of 4-fluorobenzoic acid, followed by chlorination . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available raw materials such as o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromination, diazo-deamination, and hydrolysis . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,4-dichloro-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions, where the bromine atom is replaced with an aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: Palladium catalysts (Pd) and aryl boronic acids are typically used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Coupling Products: Biaryl compounds are commonly formed through Suzuki coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4-dichloro-6-fluorobenzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: It is a precursor in the synthesis of potential drug candidates for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorobenzoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms enhances its binding affinity to specific enzymes and receptors, modulating their activity . This makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Bromo-3,4-dichloro-6-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzoic acid core. This unique combination of halogens provides distinct chemical reactivity and biological activity compared to other halogenated benzoic acids. The specific arrangement of bromine, chlorine, and fluorine atoms allows for selective interactions in various chemical and biological processes, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H2BrCl2FO2 |
---|---|
Molekulargewicht |
287.89 g/mol |
IUPAC-Name |
2-bromo-3,4-dichloro-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H2BrCl2FO2/c8-5-4(7(12)13)3(11)1-2(9)6(5)10/h1H,(H,12,13) |
InChI-Schlüssel |
ZPDWVHNMIZYWBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.